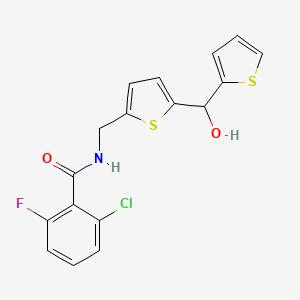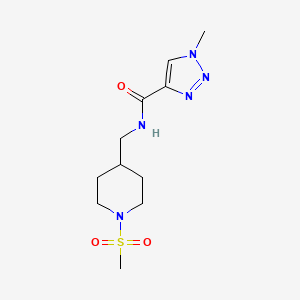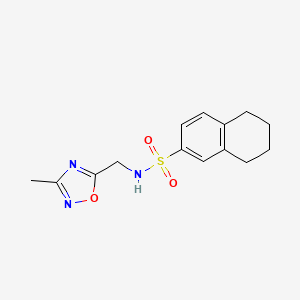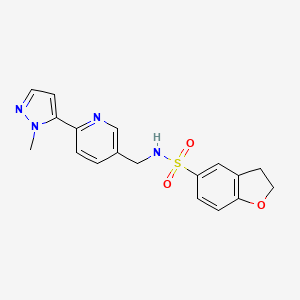![molecular formula C15H13N3O4S B2556449 Methyl-7-Amino-2-(4-Methoxyphenyl)-3-oxo-2,3-Dihydrothieno[3,2-c]pyridazin-6-carboxylat CAS No. 338395-94-1](/img/structure/B2556449.png)
Methyl-7-Amino-2-(4-Methoxyphenyl)-3-oxo-2,3-Dihydrothieno[3,2-c]pyridazin-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that the compound could potentially exist in multiple isomeric forms. The exact structure would depend on the specific arrangement of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The amino group could potentially engage in reactions such as acylation or alkylation, while the carboxylate group could undergo reactions such as esterification or amidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties such as solubility, melting point, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich unserer Verbindung von Interesse, haben ein antivirales Potenzial gezeigt. Insbesondere Methyl-7-Amino-2-(4-Methoxyphenyl)-3-oxo-2,3-Dihydrothieno[3,2-c]pyridazin-6-carboxylat wurde auf seine inhibitorischen Wirkungen gegen Influenza A untersucht. In einer Studie zeigte es einen IC50-Wert von 7,53 μmol/L und einen hohen Selektivitätsindex (SI) von 17,1 gegen das CoxB3-Virus .
Andere pharmakologische Aktivitäten
Über die genannten Bereiche hinaus wurden Indolderivate mit entzündungshemmenden, anti-HIV- und Anticholinesterase-Aktivitäten in Verbindung gebracht. Obwohl uns direkte Daten für unsere Verbindung fehlen, deutet ihr Indol-Molekülteil auf ein breiteres pharmakologisches Potenzial hin .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with multiple receptors, suggesting a potential for broad-spectrum biological activities .
Mode of Action
Related compounds have been shown to bind with high affinity to multiple receptors, which could lead to a variety of biological responses .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Related compounds have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
The compound Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate could potentially interact with various enzymes and proteins due to its complex structure. The presence of an amino group and a carboxylate group suggests it could participate in reactions involving amine transfer or act as a ligand for metal ions in enzymes . Specific interactions would depend on the exact spatial and electronic configuration of the molecule.
Cellular Effects
The effects of Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate on cells are not known as of 2021. Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it might interact with receptors or enzymes, altering their activity and subsequently affecting downstream cellular processes .
Molecular Mechanism
The molecular mechanism of action of Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is not known as of 2021. Its effects at the molecular level could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms would depend on the specific biochemical properties of the compound .
Metabolic Pathways
The compound could potentially be involved in various metabolic pathways, depending on its biochemical properties and the specific enzymes or cofactors it interacts with .
Eigenschaften
IUPAC Name |
methyl 7-amino-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-21-9-5-3-8(4-6-9)18-11(19)7-10-13(17-18)12(16)14(23-10)15(20)22-2/h3-7H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLMNCKPSSYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)
![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)

![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)
![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)
![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2556379.png)
![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
